molecular formula C21H19N3O5S B11658413 2-[Benzenesulfonyl-(3-nitro-phenyl)-amino]-N-benzyl-acetamide

2-[Benzenesulfonyl-(3-nitro-phenyl)-amino]-N-benzyl-acetamide

Cat. No.: B11658413
M. Wt: 425.5 g/mol
InChI Key: XVDMUGUIAWGPNU-UHFFFAOYSA-N
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Description

N-BENZYL-2-[N-(3-NITROPHENYL)BENZENESULFONAMIDO]ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a benzyl group, a nitrophenyl group, and a benzenesulfonamido group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-[N-(3-NITROPHENYL)BENZENESULFONAMIDO]ACETAMIDE typically involves the reaction of benzylamine with 3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-[N-(3-NITROPHENYL)BENZENESULFONAMIDO]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-BENZYL-2-[N-(3-NITROPHENYL)BENZENESULFONAMIDO]ACETAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-BENZYL-2-[N-(3-NITROPHENYL)BENZENESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The benzenesulfonamido group may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BENZYL-2-[N-(3-NITROPHENYL)BENZENESULFONAMIDO]ACETAMIDE is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitrophenyl group enhances its potential as an inhibitor or modulator of biological targets, while the benzenesulfonamido group contributes to its stability and binding affinity .

Properties

Molecular Formula

C21H19N3O5S

Molecular Weight

425.5 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3-nitroanilino]-N-benzylacetamide

InChI

InChI=1S/C21H19N3O5S/c25-21(22-15-17-8-3-1-4-9-17)16-23(18-10-7-11-19(14-18)24(26)27)30(28,29)20-12-5-2-6-13-20/h1-14H,15-16H2,(H,22,25)

InChI Key

XVDMUGUIAWGPNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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